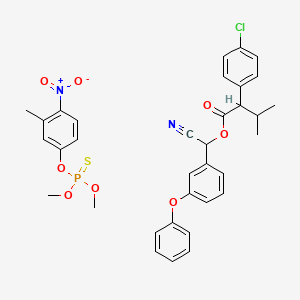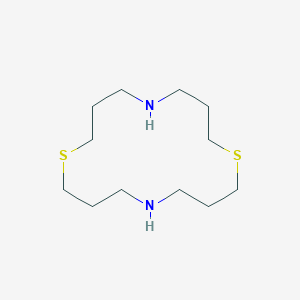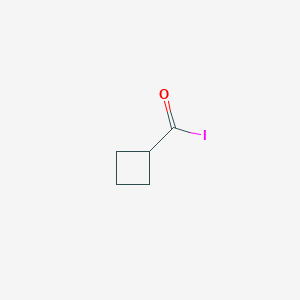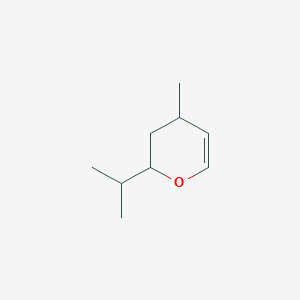
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with two double bonds. This specific compound is characterized by the presence of a methyl group and an isopropyl group attached to the pyran ring, making it a substituted pyran derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-2-pentene-1-ol with an acid catalyst can lead to the formation of the desired pyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyran ring into a tetrahydropyran derivative.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of halogenated pyran derivatives.
Scientific Research Applications
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4-dihydro-2H-pyran: Similar structure but lacks the isopropyl group.
4-Ethyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran: Similar structure with an ethyl group instead of a methyl group.
4-Methyl-2-(butan-2-yl)-3,4-dihydro-2H-pyran: Similar structure with a butyl group instead of an isopropyl group.
Uniqueness
4-Methyl-2-(propan-2-yl)-3,4-dihydro-2H-pyran is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a methyl and an isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
CAS No. |
85110-55-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-methyl-2-propan-2-yl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-7(2)9-6-8(3)4-5-10-9/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
MOZLNJHODZWHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
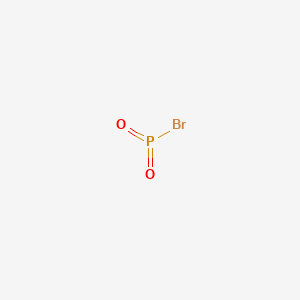
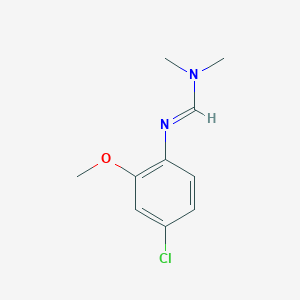
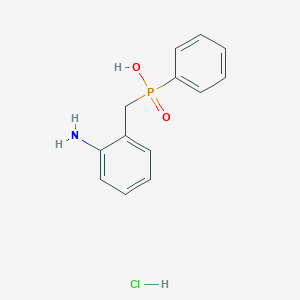
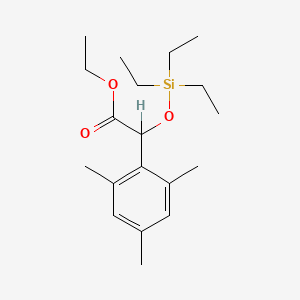
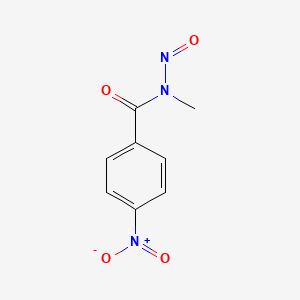
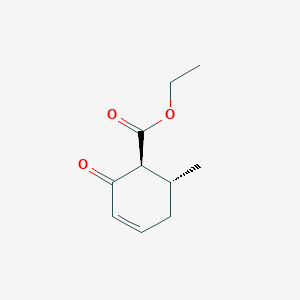
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
